REACTION_CXSMILES
|
[C:1]1(=[O:15])[N:6]2[CH2:7][CH2:8][C:9]3[CH2:10][C:11](=O)[CH:12]=[CH:13][C:4]([C:5]=32)=[CH:3][NH:2]1.[N:16]([O-])=[O:17].[Na+].CN(C)C=[O:23].Cl.CC(C)=O>C(O)(C)C.O>[NH:6]1[C:7]2=[CH:8][CH:9]=[CH:5][C:4]3=[C:3]2[N:2]([CH2:10][CH2:11][C:12](=[N:16][OH:17])[C:13]3=[O:23])[C:1]1=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(NC=C2C=3N1CCC3CC(C=C2)=O)=O
|
Name
|
|
Quantity
|
115.9 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
224.71 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.01 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.23 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(NC=C2C=3N1CCC3CC(C=C2)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(NC=C2C=3N1CCC3CC(C=C2)=O)=O
|
Name
|
|
Quantity
|
19.05 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
41.65 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
TEMPERATURE
|
Details
|
the temperature quickly increased to 60-70° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture then was cooled to 35° C. over a 2- hour period
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then cooled to 0° C. over a 2-hour period
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Afterward, the solid 4,5-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,6,7[1H]-trione-6-oxime product was removed by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
N1C(N2CCC(C(C3=C2C1=CC=C3)=O)=NO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |